![molecular formula C14H24N2OS B4119287 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4119287.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as CTU, is a chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it is believed that N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea works by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. For example, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer invasion and metastasis. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroprotection research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce oxidative stress, inflammation, and neuronal damage. In anti-inflammatory research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce inflammation and improve tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is its broad range of applications in scientific research. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is its relatively low toxicity, which makes it a promising candidate for further development.
However, there are also some limitations to the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments. One limitation is the limited availability of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which makes it difficult to carry out large-scale experiments. Another limitation is the lack of understanding of the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in scientific research. One direction is the development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea-based therapies for cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is the optimization of the synthesis method of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to improved yield and purity. Finally, further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to the development of more effective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea-based therapies.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
In neuroprotection research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to protect neurons from oxidative stress and inflammation. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c18-14(16-11-13-7-4-10-17-13)15-9-8-12-5-2-1-3-6-12/h5,13H,1-4,6-11H2,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJBNFMZLQTBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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